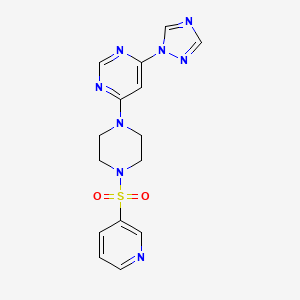
4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups including a pyridine, a piperazine, a triazole, and a pyrimidine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of several nitrogen atoms could make it a potential ligand for metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature .科学的研究の応用
Synthesis and Pharmacological Properties
Compounds with structures related to 4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine have been synthesized and evaluated for their pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. This indicates a broad spectrum of potential applications in therapeutic drug development (Mattioda et al., 1975).
Antihypertensive Agents
Research into 1,2,4-triazolopyrimidines, which share structural similarities, has shown that these compounds can exhibit antihypertensive activity, suggesting potential applications in treating cardiovascular diseases (Bayomi et al., 1999).
Adenosine A2a Receptor Antagonists
Modifications of core heterocycles in structures akin to 4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine have led to the development of potent and selective adenosine A2a receptor antagonists, with implications for Parkinson's disease treatment (Vu et al., 2004).
Water-soluble Adenosine Receptor Antagonists
Efforts to improve the water solubility of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are structurally related, have been made to develop adenosine receptor antagonists suitable for intravenous infusion, indicating their therapeutic potential in various conditions (Baraldi et al., 2012).
Antimicrobial Activity
Synthetic efforts have also focused on creating novel heterocyclic compounds with antimicrobial properties, underscoring the potential use of such compounds in developing new antibacterial and antifungal agents (Desai et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-6-(1,2,4-triazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2S/c24-26(25,13-2-1-3-16-9-13)22-6-4-21(5-7-22)14-8-15(19-11-18-14)23-12-17-10-20-23/h1-3,8-12H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIMJHVEYWRXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


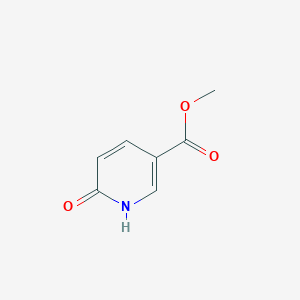
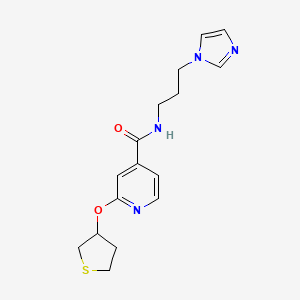
![3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid](/img/structure/B2556453.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2,4,6-trimethylpyridin-3-yl)propanamide](/img/structure/B2556454.png)

![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2556459.png)

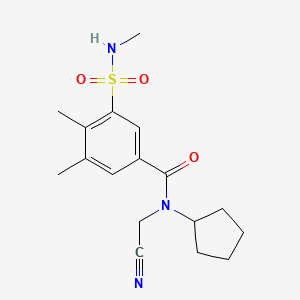
![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2556464.png)
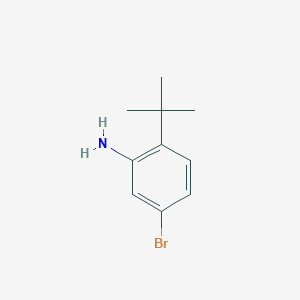
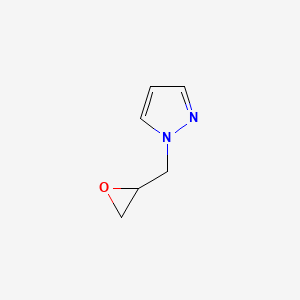
![2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide](/img/structure/B2556470.png)
![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2556473.png)